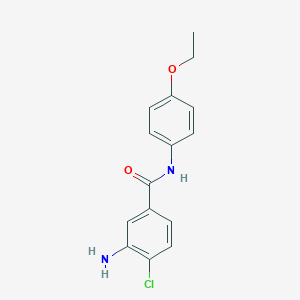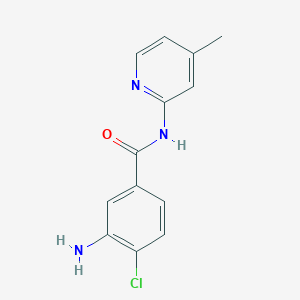![molecular formula C27H21ClN2O2 B309465 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide, also known as CTB or CTB-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 involves its binding to GM1 gangliosides on the cell surface. This binding triggers the internalization of this compound-4 into the cell, where it can be used as a tracer or for other research purposes.
Biochemical and Physiological Effects:
This compound-4 has been found to have minimal toxicity and does not appear to have any significant effects on cell viability or morphology. It has also been shown to be stable in a variety of experimental conditions, making it a useful tool for long-term studies.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 is its high selectivity for GM1 gangliosides, which allows for targeted labeling and tracing of specific neuronal populations. However, its binding to GM1 can also limit its use in certain experimental conditions where GM1 expression is low or absent. Additionally, this compound-4 is not suitable for in vivo experiments due to its inability to cross the blood-brain barrier.
Orientations Futures
There are several potential future directions for the use of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 in scientific research. One area of interest is its potential use in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where GM1 expression has been found to be altered. Additionally, this compound-4 could be used in combination with other tracers or imaging techniques to provide a more comprehensive understanding of neural circuitry and function. Further optimization of this compound-4 synthesis and labeling techniques could also improve its utility in a variety of experimental settings.
Méthodes De Synthèse
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form the intermediate 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then coupled with 1,1'-biphenyl-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound-4.
Applications De Recherche Scientifique
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to a specific type of ganglioside, GM1, which is abundant in the nervous system. This binding ability has led to the use of this compound-4 as a tool for tracing neural pathways and studying the function of specific neuronal populations.
Propriétés
Formule moléculaire |
C27H21ClN2O2 |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
4-chloro-N-(2-methylphenyl)-3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H21ClN2O2/c1-18-7-5-6-10-24(18)29-27(32)22-15-16-23(28)25(17-22)30-26(31)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,32)(H,30,31) |
Clé InChI |
OXTZGIDEHNYLBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309383.png)
![4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309384.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![Propyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309388.png)
![4-chloro-N-isobutyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309389.png)
![4-[(4-bromobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309393.png)


![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309398.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isobutylbenzamide](/img/structure/B309400.png)
![Propyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309401.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-cyclohexylbenzamide](/img/structure/B309402.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309403.png)
![Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309404.png)